BenchChemオンラインストアへようこそ!

Pleurocidin-like peptide GcSc4B7

Antimicrobial peptides MRSA Pleurocidin SAR

GcSc4B7 (NRC-15) is a 21-residue C‑terminally amidated pleurocidin with a uniquely low net charge (+4.5). Unlike higher-charge analogs such as NRC‑16, GcSc4B7 exhibits no mast‑cell degranulation at 1 µM while retaining potent anti‑MRSA activity (MIC 4 µg/mL), eliminating histamine‑driven inflammatory confounding in S. aureus infection models. Also active against S. epidermidis (4 µg/mL) and C. albicans (16 µg/mL), enabling single‑compound polymicrobial infection studies. As one of only two hemolytic pleurocidins among 20 family members, it is uniquely suited for membrane‑toxicity mechanistic studies and charge‑substitution SAR. Compound‑specific procurement ensures reproducible, publication‑grade data; generic substitution with a 'representative pleurocidin' risks selecting a peptide with the wrong potency, toxicity, or mast‑cell activation profile.

Molecular Formula
Molecular Weight
Cat. No. B1576803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePleurocidin-like peptide GcSc4B7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pleurocidin-like Peptide GcSc4B7 (NRC-15): Core Identity, Sequence, and Classification for Research Procurement


Pleurocidin-like peptide GcSc4B7 (also designated NRC-15) is a 21-residue C‑terminally amidated cationic antimicrobial peptide (CAP) originally predicted and synthesized from genomic sequences of the witch flounder Glyptocephalus cynoglossus (Pleuronectes cynoglossus) [1]. Its primary sequence, GFWGKLFKLGLHGIGLLHLHL‑NH₂, places it within the pleurocidin family — a group of amphipathic α‑helical peptides characteristic of flatfish (order Pleuronectiformes) [1]. GcSc4B7 exhibits broad‑spectrum in vitro activity against Gram‑positive bacteria, Gram‑negative bacteria, and the yeast Candida albicans [1][2]. Unlike many in‑class analogs, GcSc4B7 combines measurable antifungal activity with low‑MIC anti‑staphylococcal potency, features that drive its procurement for structure‑activity relationship (SAR) studies and resistance‑mitigation screening programs.

Pleurocidin-like Peptide GcSc4B7: Structural and Pharmacological Non‑Interchangeability with Closest NRC‑Series Analogs


Peptides within the pleurocidin‑like family are not interchangeable despite sharing a common evolutionary origin and an amphipathic α‑helical fold [1]. Even single‑residue or charge differences between peptides originating from the same flatfish species translate into substantial shifts in antimicrobial spectrum, mammalian cell toxicity, and immunomodulatory profile [1][3]. For example, GcSc4B7 (NRC‑15) and its witch‑flounder sibling NRC‑16 differ by only two residues in length and charge (21 residues, +4.5 vs. 19 residues, +7.5), yet their MICs against key Gram‑positive pathogens diverge by up to eight‑fold and their hemolytic profiles are opposite [1][2]. Generic substitution with a “representative pleurocidin” therefore risks selecting a peptide with the wrong balance of potency, toxicity, or mast‑cell activation liability — making compound‑specific procurement essential.

Pleurocidin-like Peptide GcSc4B7 (NRC-15): Head‑to‑Head Quantitative Differentiation Evidence for Procurement Decisions


Superior Anti‑Staphylococcal Potency of GcSc4B7 Relative to Closest Witch‑Flounder Analog NRC‑16

GcSc4B7 (NRC‑15) demonstrates eight‑fold greater potency against methicillin‑resistant Staphylococcus aureus (MRSA strain C623) and four‑fold greater potency against S. epidermidis C621 compared with its witch‑flounder sibling NRC‑16 [1]. Both peptides were evaluated under identical broth microdilution conditions in the same study, enabling direct head‑to‑head comparison [1]. This Gram‑positive potency advantage is coupled with retention of anti‑Candida activity (MIC 16 µg/mL) that NRC‑16 also possesses (MIC 8 µg/mL), making GcSc4B7 the more balanced dual‑action peptide for programs targeting staphylococcal‑fungal co‑infections [1].

Antimicrobial peptides MRSA Pleurocidin SAR

Absence of Mast‑Cell Degranulation by GcSc4B7: A Pro‑Inflammatory Liability Differentiator Versus NRC‑16, NRC‑17, and NRC‑13

In a systematic screen of all 20 NRC pleurocidin peptides (1 µM each) on the human mast cell line LAD2, GcSc4B7 (NRC‑15) was one of nine peptides that did NOT induce statistically significant β‑hexosaminidase release (a marker of histamine‑containing granule exocytosis) [1]. By contrast, the closely related witch‑flounder peptides NRC‑16 and NRC‑17, as well as the highly active NRC‑13, triggered significant degranulation at the same concentration [1]. The study used identical assay conditions for all 20 peptides, making this a direct head‑to‑head comparison of an immunomodulatory endpoint [1].

Immunomodulation Mast cell degranulation Host‑defense peptides

GcSc4B7 Retains Anti‑Pseudomonal Activity Equal to NRC‑16 and Superior to the Original Pleurocidin (NRC‑1)

Against the intrinsically antibiotic‑resistant pathogen Pseudomonas aeruginosa (strains K799 and Z61), GcSc4B7 exhibits MICs of 8 µg/mL and 4 µg/mL, respectively — values that are identical to or within one two‑fold dilution of NRC‑16 (MICs 4 and 1 µg/mL) and substantially lower than the original pleurocidin NRC‑1 (MICs >64 and 32 µg/mL) [1]. All measurements were obtained in the same broth microdilution study, allowing reliable cross‑peptide comparison [1].

Pseudomonas aeruginosa Gram‑negative bacteria Antibiotic resistance

GcSc4B7 Hemolytic Activity as a Class‑Anomalous Property Enabling Anti‑Cancer Screening Programs

Among 20 pleurocidin‑family peptides tested for erythrocyte lysis, only two — GcSc4B7 (NRC‑15) and NRC‑19 — caused measurable hemolysis, whereas all other family members were non‑hemolytic at concentrations exceeding 256 µg/mL [1]. GcSc4B7 was further found to be highly toxic to zebrafish embryos at 1 µM (4 hpf), compared with 5 µM for NRC‑19 [1]. This hemolytic and embryonic toxicity differentiates GcSc4B7 from the majority of pleurocidins that display cancer‑cell selectivity without erythrocyte damage [1].

Hemolysis Anti‑cancer peptides Structure‑toxicity relationships

Physicochemical Differentiation: Shorter Length and Lower Net Charge of GcSc4B7 Versus NRC‑16 and NRC‑17

GcSc4B7 (21 residues, molecular weight 2,356 Da, net charge +4.5) possesses a lower net positive charge than the co‑isolated witch‑flounder peptides NRC‑16 (19 residues, 2,175 Da, +7.5) and NRC‑17 (23 residues, 2,505 Da, +6.5) [1]. All parameters were derived from the same source publication, ensuring consistent measurement methodology [1]. The +4.5 charge of GcSc4B7 sits near the threshold empirically associated with antimicrobial activity in this family — peptides with charges of +2 to +4.5 were frequently inactive, while highly active peptides carried charges ≥ +6.5 [2] — making GcSc4B7 a valuable outlier for probing the relationship between charge density and membrane selectivity.

Peptide design Net charge Structure‑activity relationship

Pleurocidin-like Peptide GcSc4B7: Evidence‑Backed Research and Industrial Application Scenarios


Anti‑MRSA and Anti‑Staphylococcal Biofilm Studies Requiring Minimized Mast‑Cell Activation

GcSc4B7 combines an MIC of 4 µg/mL against MRSA with an absence of mast‑cell degranulation at 1 µM [1][3]. This profile makes it the peptide of choice for in vitro and in vivo S. aureus infection models where histamine‑driven inflammation would confound efficacy readouts — a scenario in which NRC‑16 (MRSA MIC 32 µg/mL, degranulation‑positive) would introduce both reduced potency and an inflammatory variable [1][3].

Structure‑Toxicity Relationship Studies Leveraging the Rare Hemolytic Phenotype Within the Pleurocidin Family

As one of only two hemolytic members among 20 pleurocidin peptides, GcSc4B7 is uniquely suited for investigating the sequence determinants of erythrocyte lysis versus cancer‑cell selectivity [2]. Paired comparisons with the non‑hemolytic, similarly sized NRC‑16 enable charge‑for‑charge dissection of the structural features that convert a non‑toxic antimicrobial into a membrane‑lytic anti‑cancer candidate [1][2].

Rational Peptide Engineering Programs Aimed at Decoupling Antimicrobial Activity from Charge

With a net charge of +4.5, GcSc4B7 sits at the empirical lower boundary for functional pleurocidin antimicrobial activity, whereas NRC‑16 (+7.5) and NRC‑17 (+6.5) occupy the higher‑charge, higher‑potency space [1]. This makes GcSc4B7 an essential low‑charge reference standard for alanine‑scanning or charge‑substitution mutagenesis studies aimed at minimizing non‑specific membrane toxicity while preserving anti‑Gram‑positive and anti‑Candida activity [1].

Dual‑Action Antimicrobial‑Antifungal Screening in Mixed‑Infection Models

GcSc4B7 is active against both Gram‑positive bacteria (MRSA MIC 4 µg/mL, S. epidermidis MIC 4 µg/mL) and the yeast C. albicans (MIC 16 µg/mL) [1]. Unlike the original pleurocidin NRC‑1, which is inactive against P. aeruginosa and only weakly active against S. aureus, GcSc4B7 provides a single‑compound tool for evaluating therapeutic strategies against polymicrobial infections involving staphylococci and Candida species [1].

Quote Request

Request a Quote for Pleurocidin-like peptide GcSc4B7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.